1-(2-Indanylidene)-2-indanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

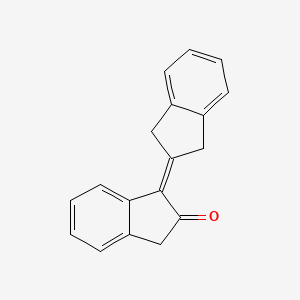

1-(2-Indanylidene)-2-indanone is an organic compound with the molecular formula C18H14O. It is characterized by a complex structure consisting of two fused indane rings connected by a methylene group (CH2) with a double bond (C=C). The indane rings themselves are aromatic hydrocarbons with two six-membered rings, one containing a ketone group (C=O).

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-(2-Indanylidene)-2-indanone is known for its versatile reactivity, making it an important motif in organic synthesis. It undergoes various types of reactions, including cyclization of the 1-indanone core. detailed information on specific reactions, reagents, and conditions is limited in the available literature.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(2-Indanylidene)-2-indanone serves as a crucial building block in organic synthesis, particularly for the construction of fused and spirocyclic frameworks. Recent studies have highlighted its role in cyclization reactions that yield complex polycyclic compounds. For instance, annulations involving 1-indanones have been extensively explored to synthesize diverse carbocyclic and heterocyclic structures, showcasing the compound's ability to facilitate stereoselective transformations .

Key Reactions:

- Cyclization: The compound undergoes various cyclization reactions, leading to the formation of fused carbocycles when reacted with terminal alkynes .

- Metal-catalyzed methodologies: These methodologies enhance the efficiency of synthesizing 1-indanone derivatives, expanding their applicability in organic synthesis .

Medicinal Chemistry

The medicinal potential of this compound derivatives has been a focal point in pharmacological research. Compounds derived from this scaffold have demonstrated various biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties. This makes them promising candidates for drug development.

Pharmacological Studies:

- Antipsychotic Activity: Research indicates that certain derivatives exhibit selective inhibition of dopamine receptors, suggesting potential as antipsychotic agents .

- Anti-inflammatory Properties: Indane derivatives have been shown to possess anti-inflammatory effects, making them suitable for treating conditions associated with inflammation .

Material Science

In material science, this compound is utilized for developing organic functional materials. Its derivatives are employed in:

- Organic Light Emitting Diodes (OLEDs): The compound's photophysical properties make it suitable for applications in OLED technology .

- UV Absorbers: Certain formulations containing indane derivatives are used as UV absorbers in cosmetic products due to their excellent light stability and solubility characteristics .

Case Study 1: Synthesis of Antipsychotic Agents

A study conducted by De Ceballos et al. synthesized several 2-(2-piperidinoethyl)benzocycloalkanone derivatives based on indanone scaffolds. These compounds were evaluated for their ability to inhibit dopamine receptors and demonstrated favorable pharmacological profiles compared to traditional antipsychotics like haloperidol .

Case Study 2: Indane Derivatives as Antiinflammatory Agents

Research by Shivaraj et al. focused on synthesizing novel 1,3-indanedione derivatives through Knoevenagel condensation. The resulting compounds exhibited significant anti-inflammatory and antioxidant activities, highlighting their therapeutic potential .

Wirkmechanismus

The mechanism of action of 1-(2-Indanylidene)-2-indanone involves its reactivity and ability to form various polycyclic compounds through cyclization reactions.

Vergleich Mit ähnlichen Verbindungen

1-(2-Indanylidene)-2-indanone is unique due to its complex structure and versatile reactivity. Similar compounds include other indenones, which share the indane ring structure but may differ in functional groups and reactivity. Examples of similar compounds are:

- 2-Indanone

- 1-Indanone

- 2,3-Dihydro-1H-inden-1-one

These compounds also have applications in organic synthesis and material science but may vary in their specific uses and properties.

Biologische Aktivität

1-(2-Indanylidene)-2-indanone, also known as indanone derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a unique structure characterized by an indanone core with a substituted indene moiety. This structural configuration is essential for its biological activity, influencing its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H12O |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not Available] |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays reveal that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has shown efficacy against breast cancer and leukemia cells.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : Evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assay to assess cell viability.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 calculated at approximately 15 µM.

-

Antimicrobial Efficacy Study :

- Objective : Investigate the antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to determine the zone of inhibition.

- Findings : The compound exhibited a zone of inhibition of 20 mm at a concentration of 100 µg/disc, indicating potent antibacterial properties.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, triggering apoptosis pathways.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, ROS generation |

| Indole-3-carbinol | Moderate | Yes | Apoptosis induction |

| Curcumin | Yes | Yes | Anti-inflammatory |

Eigenschaften

IUPAC Name |

3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKCIDNECKQVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.